molecular formula C21H23N5O3 B2573653 1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea CAS No. 1396864-82-6

1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea

Cat. No.: B2573653
CAS No.: 1396864-82-6
M. Wt: 393.447
InChI Key: WWEVBPFDDGMIGJ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Biological Activity

The compound 1-(3-Methoxyphenyl)-3-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)urea is a promising candidate in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The compound features a complex structure that includes a methoxyphenyl group, a pyrrolidine moiety, and an oxadiazole ring. This combination is significant as both pyrrolidine and oxadiazole derivatives have been associated with various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole framework. The 1,3,4-oxadiazole derivatives are known for their ability to inhibit bacterial growth. For instance:

  • Activity Against Bacteria: A study indicated that certain oxadiazole derivatives demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
CompoundMIC (mg/mL)Target Bacteria
Oxadiazole Derivative 10.0039S. aureus
Oxadiazole Derivative 20.025E. coli

Anticancer Activity

The anticancer potential of This compound is supported by research on related oxadiazole compounds. These compounds have been shown to target various enzymes involved in cancer cell proliferation:

  • Mechanism of Action: The inhibition of thymidylate synthase and histone deacetylases (HDAC) has been noted as a mechanism through which these compounds exert their anticancer effects .

Case Study 1: Antibacterial Efficacy

In vitro tests demonstrated that a derivative similar to the compound exhibited complete inhibition of bacterial growth within 8 hours against S. aureus and E. coli. This suggests that modifications in the structure can enhance antibacterial properties significantly .

Case Study 2: Anticancer Properties

A study focusing on the synthesis of various oxadiazole derivatives revealed that specific substitutions led to enhanced cytotoxicity against cancer cell lines, particularly those resistant to conventional therapies . The structure of This compound aligns with these findings, indicating potential for further development as an anticancer agent.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-28-18-9-5-8-16(12-18)22-21(27)23-17-10-11-26(13-17)14-19-24-20(29-25-19)15-6-3-2-4-7-15/h2-9,12,17H,10-11,13-14H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEVBPFDDGMIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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